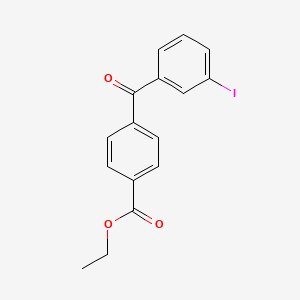

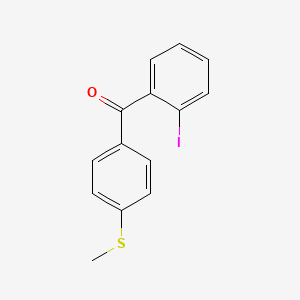

4-(Ethylthio)-3'-iodobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Ethylthio)-3'-iodobenzophenone is an organic compound used in a range of scientific research applications. It is a colorless solid that is soluble in organic solvents, and it has a molecular weight of 437.09 g/mol. This compound is used in a variety of research studies due to its unique properties, such as its ability to absorb and emit light.

Aplicaciones Científicas De Investigación

Application in Biosensor Development

The development of biosensors is one of the applications of 4-(Ethylthio)-3'-iodobenzophenone. A study by García-Guzmán et al. (2018) demonstrates the use of Poly(3,4-ethylenedioxythiophene)-Tyrosinase/Sonogel-Carbon electrodes in analyzing beers and wines, where the use of such compounds in the electrode material enhances the biosensor's efficiency (García-Guzmán et al., 2018).

Synthesis of Derivatives and Complex Compounds

Shatirova & Nagieva (2020) explored the reactions of 4-[(4-formylphenoxy)methyl] derivatives of ethyl 6-alkyl(phenyl)-substituted nicotinates, which is relevant to the study of 4-(Ethylthio)-3'-iodobenzophenone due to the similarity in chemical structure and potential reactions (Shatirova & Nagieva, 2020).

Unique Properties and Reactions

Nakayama et al. (1998) discussed the synthesis and unique properties of a compound related to 4-(Ethylthio)-3'-iodobenzophenone, providing insights into the behavior and potential applications of such compounds in various chemical reactions (Nakayama et al., 1998).

Fluorescence Derivatization in Chromatography

Nohta et al. (1994) investigated 2-Amino-4,5-ethylenedioxyphenol as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This research offers insights into the application of similar compounds in analytical chemistry and chromatography (Nohta et al., 1994).

Antimicrobial Activity

Vinusha et al. (2015) explored the antimicrobial activities of compounds related to 4-(Ethylthio)-3'-iodobenzophenone, which could have implications in pharmaceutical and medical research (Vinusha et al., 2015).

Infrared Fluorescence for Biothiol Imaging

Zhang et al. (2016) studied the near-infrared fluorescence of π-conjugation extended benzothiazole derivatives for biothiol imaging in living cells. This research provides insights into the use of similar compounds in biological imaging and diagnostics (Zhang et al., 2016).

Application in Organic Solar Cells

Tan et al. (2016) demonstrated the use of related compounds in enhancing the efficiency of organic solar cells. This application showcases the potential of 4-(Ethylthio)-3'-iodobenzophenone in renewable energy technologies (Tan et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various biological targets such as dna, rna, protein kinases, and other biomolecules .

Mode of Action

It is suggested that similar compounds interact with their targets through specific interactions . For instance, some compounds are known to interact with DNA by inserting their moieties between the planar bases of B-DNA .

Biochemical Pathways

It is known that similar compounds can affect various metabolic pathways, including those involved in the breakdown of carbohydrates .

Pharmacokinetics

Pharmacokinetics generally determines the onset, duration, and intensity of a drug’s effect .

Result of Action

Similar compounds have been reported to show significant effects during oligonucleotide synthesis .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

Propiedades

IUPAC Name |

(4-ethylsulfanylphenyl)-(3-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IOS/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXVLQXCOZZTKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401257141 |

Source

|

| Record name | [4-(Ethylthio)phenyl](3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401257141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethylthio)-3'-iodobenzophenone | |

CAS RN |

951885-53-3 |

Source

|

| Record name | [4-(Ethylthio)phenyl](3-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Ethylthio)phenyl](3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401257141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.